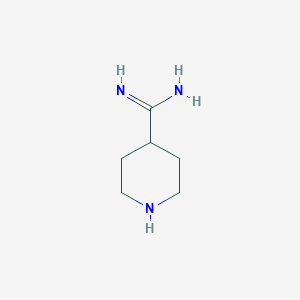

Piperidine-4-Carboximidamide

Vue d'ensemble

Description

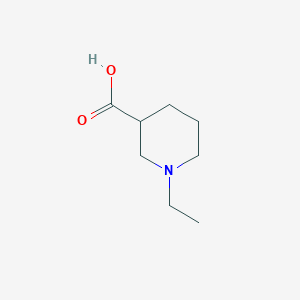

Piperidine-4-Carboximidamide, also known as 4-Piperidinecarboxamide, is an organic compound with the empirical formula C6H12N2O . It is a derivative of piperidine, a six-membered heterocyclic amine .

Synthesis Analysis

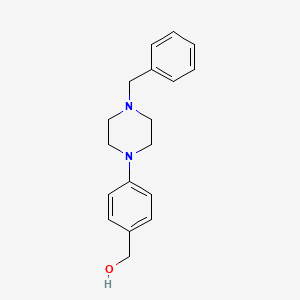

The synthesis of Piperidine-4-Carboximidamide involves various methods. One approach involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst . Another method involves intramolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of Piperidine-4-Carboximidamide consists of a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 128.17 .Chemical Reactions Analysis

Piperidine-4-Carboximidamide participates in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine-4-Carboximidamide is a colorless liquid with an amine-like odor . It has a melting point of 145-148 °C .Applications De Recherche Scientifique

Synthesis and Anti-hyperglycemic Evaluation

- Novel carboximidamides linked with pyrimidine moiety, including Piperidine-4-Carboximidamide, demonstrated significant anti-hyperglycemic activity. They were found to be effective in decreasing serum glucose levels and improving liver and kidney function biomarkers in streptozotocin-induced diabetes models (Moustafa et al., 2021).

Anti-angiogenic and DNA Cleavage Studies

- Piperidine-4-Carboximidamide derivatives showed notable anti-angiogenic properties and DNA cleavage activities, suggesting their potential as anticancer agents. These properties were linked to the presence of specific functional groups in the molecular structure (Kambappa et al., 2017).

Antiproliferative Agents and Tubulin Inhibition

- A study identified a chemical class of antiproliferative agents, including Piperidine-4-Carboximidamides, which act as tubulin inhibitors. This discovery is significant for the development of new cancer therapies (Krasavin et al., 2014).

Inhibition of Macrophage Activation

- Piperidine derivatives, such as DTCM-glutarimide, showed promising results in inhibiting macrophage activation and suppressing graft rejection, making them potential candidates for anti-inflammatory agents (Takeiri et al., 2011).

Fluorescent pH Sensors

- Piperidine-naphthalimide derivatives, which include Piperidine-4-Carboximidamide structures, have been synthesized and shown to act as novel fluorescent pH sensors. These compounds demonstrate a strong fluorescence quench and red shift in weakly acidic conditions (Cui et al., 2004).

Inhibitors of Matrix Metalloproteinases

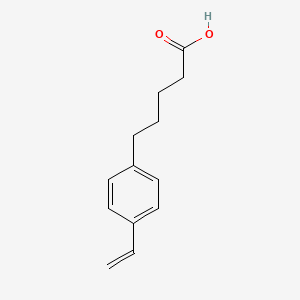

- Carboxylic acids containing substituted piperidine were synthesized and tested as inhibitors of matrix metalloproteinases. These compounds showed potent inhibition of MMPs, indicating their therapeutic potential in diseases related to MMP activity (Pikul et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

piperidine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c7-6(8)5-1-3-9-4-2-5/h5,9H,1-4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQUIOLAKNWNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621005 | |

| Record name | Piperidine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-4-Carboximidamide | |

CAS RN |

951625-94-8 | |

| Record name | Piperidine-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

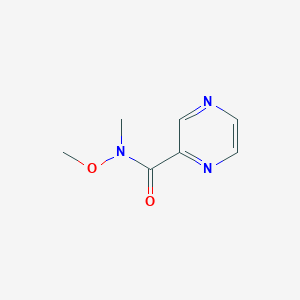

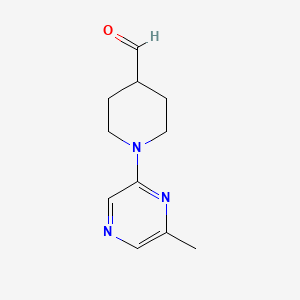

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)